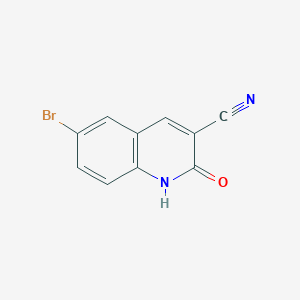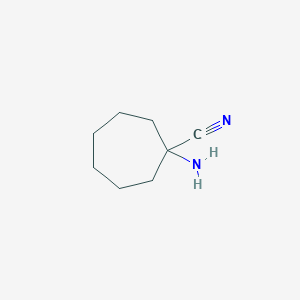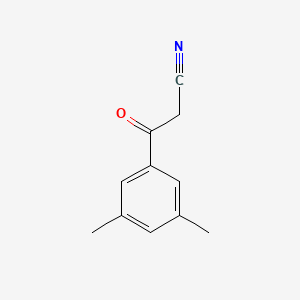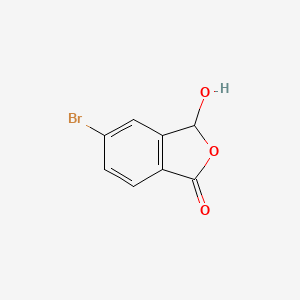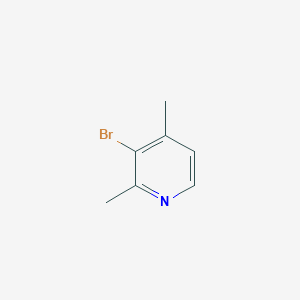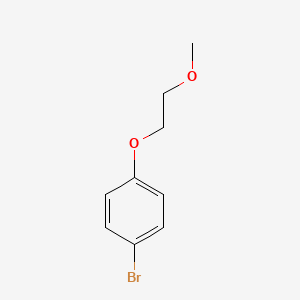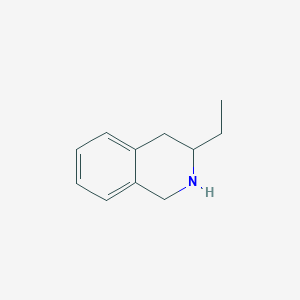
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate
概要
説明
Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the linear formula C23H28O6 . It belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . This compound is an intermediate in the synthesis of Tipelukast-d6, a novel oral anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate is characterized by its linear formula C23H28O6 . Further details about its molecular structure, such as bond lengths and angles, would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate are not provided in the search results, it’s important to note that esters like this compound typically undergo reactions such as hydrolysis . Hydrolysis, literally “splitting with water,” is a reaction where the ester bond is broken by water in the presence of a catalyst, producing an alcohol and a carboxylic acid or its salt .科学的研究の応用
Antibacterial Activity : A study by Mulwad, Pawar, and Chaskar (2008) explores the synthesis of tetrazole derivatives, including compounds related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These compounds exhibited significant antibacterial activities, indicating potential applications in developing new antibacterial agents (Mulwad, Pawar, & Chaskar, 2008).
Synthesis for Drug Development : The synthesis of various compounds, including those structurally related to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, has been explored for their potential in drug development. For instance, Zhang (2005) describes the fabrication of 4-Phenyl-2-Butanone, a precursor in synthesizing medicines for inflammation reduction (Zhang, 2005).
Marine Fungus Research : Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 led to the isolation of compounds structurally similar to Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate. These studies help understand marine biodiversity and potential pharmacological applications (Sun et al., 2009).
Building Blocks for Cholesterol-Lowering Drugs : Ethyl (S)-4-chloro-3-hydroxy butanoate, a related compound, has been studied as a building block for synthesizing hypercholesterolemia drugs. Jung et al. (2010) focused on using Saccharomyces cerevisiae reductase for asymmetric synthesis, indicating the compound's significance in developing cholesterol-lowering medications (Jung et al., 2010).
Antioxidant Properties : Zhang et al. (2009) isolated various phenolic compounds from walnut kernels, demonstrating significant antioxidant activities. These findings suggest potential health benefits of similar compounds, including Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate, due to their antioxidant properties (Zhang et al., 2009).
特性
IUPAC Name |
ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(10-9-13(12(3)18)17(14)20)22-11-6-8-16(19)21-5-2/h9-10,20H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRCWBKCYZCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559018 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88420-31-9 | |
| Record name | Ethyl 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

